molecular formula C7H13NO B12996825 2-(Azetidin-3-yl)cyclobutan-1-ol

2-(Azetidin-3-yl)cyclobutan-1-ol

Cat. No.: B12996825
M. Wt: 127.18 g/mol
InChI Key: PWFHIXFZPVPRPA-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)cyclobutan-1-ol is a compound that features both azetidine and cyclobutanol rings Azetidine is a four-membered nitrogen-containing heterocycle, while cyclobutanol is a four-membered ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of azetidine with cyclobutanone under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as reduction or substitution to introduce the hydroxyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can introduce new functional groups to the azetidine or cyclobutanol rings .

Scientific Research Applications

2-(Azetidin-3-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)cyclobutan-1-ol is unique due to its combination of azetidine and cyclobutanol rings, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-(azetidin-3-yl)cyclobutan-1-ol

InChI

InChI=1S/C7H13NO/c9-7-2-1-6(7)5-3-8-4-5/h5-9H,1-4H2

InChI Key

PWFHIXFZPVPRPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2CNC2)O

Origin of Product

United States

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